molecular formula C16H24N2O4 B3976461 N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide

N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide

Cat. No. B3976461
M. Wt: 308.37 g/mol
InChI Key: VGIJODHQJCGSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide, also known as DMH-4-MeO-NB, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMH-4-MeO-NB is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes.

Scientific Research Applications

N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide has potential applications in various fields of scientific research. It is commonly used as a research tool to study the function of the serotonin 5-HT2A receptor in the brain. The receptor is involved in several physiological processes, including mood regulation, cognition, and perception. N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide can be used to investigate the role of this receptor in these processes and to develop new treatments for psychiatric disorders such as depression and anxiety.

Mechanism of Action

N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide is a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events. This activation results in the modulation of various physiological processes, including the release of neurotransmitters such as dopamine and serotonin. The exact mechanism of action of N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide is still being studied, but it is believed to involve the activation of the phospholipase C pathway and the stimulation of protein kinase C.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide has several biochemical and physiological effects that are of interest to researchers. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. It also has effects on other neurotransmitters, including norepinephrine and acetylcholine. N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide has been found to enhance cognitive function and memory consolidation, as well as to induce changes in perception and sensory processing.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide has several advantages as a research tool. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it useful for studying the function of this receptor in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide has some limitations. Its effects are relatively short-lived, which can make it difficult to study long-term changes in behavior and cognition. Additionally, its effects on other neurotransmitters can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide. One area of interest is the development of new treatments for psychiatric disorders such as depression and anxiety. N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide has been shown to have antidepressant and anxiolytic effects in animal models, and further research could lead to the development of new drugs that target the serotonin 5-HT2A receptor. Another area of interest is the study of the role of the receptor in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide could be used to investigate the mechanisms underlying these diseases and to develop new treatments. Finally, there is a need for further research on the long-term effects of N-(1,5-dimethylhexyl)-4-methoxy-3-nitrobenzamide on behavior and cognition. This could lead to a better understanding of the role of the serotonin 5-HT2A receptor in these processes and to the development of new treatments for cognitive disorders.

properties

IUPAC Name

4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11(2)6-5-7-12(3)17-16(19)13-8-9-15(22-4)14(10-13)18(20)21/h8-12H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIJODHQJCGSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.